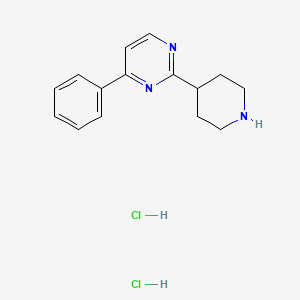

Dihidrocloruro de 4-fenil-2-(piperidin-4-il)pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C15H17N32ClH It is a pyrimidine derivative that contains a phenyl group and a piperidinyl group

Aplicaciones Científicas De Investigación

Anticancer Applications

Inhibition of Kinases

One of the primary applications of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is its ability to inhibit specific kinases involved in cancer progression. Notably, it has demonstrated efficacy against anaplastic lymphoma kinase (ALK), which is crucial in the treatment of ALK-positive cancers such as non-small cell lung cancer and anaplastic large cell lymphoma. The inhibition of ALK can lead to reduced tumor growth and improved patient outcomes.

Case Studies

Several studies have highlighted the compound's effectiveness:

- Study on ALK Inhibition : Research indicated that 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride significantly inhibits ALK activity in vitro, leading to decreased proliferation of cancer cells expressing the ALK mutation. In vivo studies further supported these findings, showing tumor regression in mouse models treated with the compound.

Neuropharmacological Potential

Interactions with Neurotransmitter Receptors

The compound's structure suggests potential interactions with various neurotransmitter receptors, which may position it as a candidate for treating neurological disorders. Preliminary studies indicate that it may modulate receptor activity, impacting conditions such as anxiety and depression.

Research Findings

A study exploring the effects on cannabinoid receptors found that derivatives similar to 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride could influence neurogenesis and synaptic plasticity, highlighting its potential in neurodegenerative diseases .

Synthesis and Structural Insights

The synthesis of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves multi-step organic synthesis techniques. Its molecular formula is C16H19Cl2N4 (molecular weight: 303.20 g/mol). The presence of both a piperidine ring and a phenyl group enhances its pharmacological profile compared to other similar compounds.

Mecanismo De Acción

Target of Action

Similar compounds with a 4-aryl piperidine structure have been noted as useful linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation .

Mode of Action

Based on its structural similarity to other 4-aryl piperidines, it may act as a linker molecule in protacs, facilitating the degradation of specific proteins .

Biochemical Pathways

In the context of protacs, such compounds typically function by recruiting an e3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome .

Result of Action

If it functions as a protac linker, it would likely result in the degradation of specific target proteins, altering cellular processes accordingly .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is believed that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that this compound may have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is believed that the effects of this compound may vary with different dosages, potentially leading to threshold effects or toxic effects at high doses .

Metabolic Pathways

It is believed that this compound may interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed that this compound may interact with various transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that this compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of 4-phenylpyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The phenyl or piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Comparación Con Compuestos Similares

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can be compared with other similar compounds, such as:

4-Phenyl-2-(piperidin-4-yl)pyridine: This compound has a similar structure but contains a pyridine ring instead of a pyrimidine ring.

4-Phenyl-2-(piperidin-4-yl)quinoline:

The uniqueness of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride lies in its specific combination of functional groups and its potential for diverse applications in research and industry.

Actividad Biológica

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

The compound is characterized by its pyrimidine core, which is known for various biological activities. The dihydrochloride form enhances its solubility and stability in biological systems.

4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride functions primarily as an allosteric modulator of neuroreceptor systems. It interacts with specific neuroreceptors, such as serotonin and dopamine receptors, influencing their activity and potentially altering neurotransmission processes .

Target Receptors

The compound has shown notable affinity for:

- Serotonin Receptors : Particularly 5-HT2A and 5-HT2C.

- Dopamine Receptors : Including D1, D2, and D4 receptors.

This receptor interaction profile suggests its potential application in treating psychiatric disorders, similar to classical antipsychotics but with a reduced side effect profile .

Pharmacokinetics

Pharmacokinetic studies indicate that 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride exhibits favorable bioavailability and metabolic stability. Its clearance rate and half-life suggest it maintains effective concentrations in vivo, making it a candidate for further development in therapeutic applications .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity. For instance, it has been shown to inhibit the activity of certain kinases involved in cellular signaling pathways, which could have implications for cancer therapy .

In Vivo Studies

Animal model studies have highlighted the efficacy of this compound in reducing symptoms associated with neuropsychiatric disorders. Notably, it has been tested in models of schizophrenia and anxiety, showing promise in reducing hyperactivity and improving cognitive function .

Case Studies

- Schizophrenia Model : In a rodent model of schizophrenia, administration of 4-Phenyl-2-(piperidin-4-yl)pyrimidine dihydrochloride resulted in a significant reduction in hyperlocomotion compared to control groups. This suggests potential antipsychotic properties.

- Anxiety Model : In anxiety models, the compound demonstrated anxiolytic-like effects without the sedative side effects commonly associated with traditional anxiolytics.

Data Table: Biological Activity Overview

Propiedades

IUPAC Name |

4-phenyl-2-piperidin-4-ylpyrimidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3.2ClH/c1-2-4-12(5-3-1)14-8-11-17-15(18-14)13-6-9-16-10-7-13;;/h1-5,8,11,13,16H,6-7,9-10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXINXMYWQLBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=N2)C3=CC=CC=C3.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.